molecular formula C7H5NaO2S B8004339 sodium;2-sulfanylbenzoate

sodium;2-sulfanylbenzoate

Cat. No.: B8004339
M. Wt: 176.17 g/mol
InChI Key: HBAIZOJDXAXWHS-UHFFFAOYSA-M
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Description

Sodium 2-sulfanylbenzoate (C₇H₅NaO₂S) is the sodium salt of 2-sulfanylbenzoic acid, characterized by a thiol (-SH) group at the ortho position of the benzoate ring. This compound is structurally distinct from sulfonated or sulfonamide derivatives due to its reactive thiol functionality, which confers unique redox and coordination properties.

Properties

IUPAC Name

sodium;2-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S.Na/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAIZOJDXAXWHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)[O-])S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of concentrated nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene using a similar mixture of concentrated nitric acid and sulfuric acid.

    Trinitration: Dinitrotoluene is finally nitrated to form 2,4,6-trinitrotoluene using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods: In industrial settings, the production of 2,4,6-trinitrotoluene involves the continuous nitration of toluene in large reactors. The reaction conditions are carefully controlled to ensure the complete nitration of toluene and to minimize the formation of by-products. The final product is purified through recrystallization to obtain pure 2,4,6-trinitrotoluene.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form trinitrobenzoic acid.

    Reduction: It can be reduced to form aminodinitrotoluene and other related compounds.

    Substitution: It can undergo substitution reactions with nucleophiles, such as hydroxide ions, to form trinitrophenol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Common reducing agents include iron filings and hydrochloric acid.

    Substitution: Common nucleophiles include hydroxide ions and ammonia.

Major Products:

    Oxidation: Trinitrobenzoic acid.

    Reduction: Aminodinitrotoluene.

    Substitution: Trinitrophenol.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: It is used as a standard explosive material in various chemical studies and experiments.

    Biology: It is studied for its toxicological effects on living organisms and its environmental impact.

    Medicine: Research is conducted on its potential use in targeted drug delivery systems due to its ability to release energy upon decomposition.

    Industry: It is used in the production of explosives for mining, construction, and military applications.

Mechanism of Action

The mechanism of action of 2,4,6-trinitrotoluene involves its decomposition upon detonation, which releases a large amount of energy in the form of heat and gas. The decomposition process involves the breaking of chemical bonds within the molecule, leading to the formation of nitrogen gas, carbon dioxide, and water. The rapid release of gas and heat results in an explosive force.

Comparison with Similar Compounds

Sodium 2-Amino-5-sulfobenzoate (CAS 83763-38-6)

Structural Differences :

  • Functional Groups: Sodium 2-amino-5-sulfobenzoate contains both an amino (-NH₂) and a sulfonate (-SO₃⁻) group at positions 2 and 5, respectively.
  • Reactivity: The sulfonate group enhances water solubility and acidity (pKa ~1–2), while the amino group enables participation in hydrogen bonding and coordination chemistry.

Sulfathiazole Sodium (CAS 144-74-1)

Structural Differences :

  • Core Structure : Sulfathiazole sodium is a sulfonamide antibiotic with a thiazole ring and sulfonamide (-SO₂NH-) group.
  • Biological Activity : The sulfonamide group confers antibacterial properties, whereas sodium 2-sulfanylbenzoate’s thiol group may exhibit antioxidant or metal-binding activity .

Methyl 2-Sulfanylbenzoate (CAS 4892-02-8)

Structural Differences :

  • Ester vs. Salt : Methyl 2-sulfanylbenzoate is the methyl ester of 2-sulfanylbenzoic acid, lacking the ionic sodium group.
  • Volatility and Stability : The ester form is more volatile but less stable in alkaline conditions compared to the sodium salt .

Research Findings and Key Contrasts

Reactivity and Stability

  • Thiol vs. Sulfonate: Sodium 2-sulfanylbenzoate’s thiol group is prone to oxidation, forming disulfide bonds, while sulfonate derivatives (e.g., sodium 2-amino-5-sulfobenzoate) are chemically inert under physiological conditions .
  • pH Sensitivity : Thiols exhibit pH-dependent deprotonation (pKa ~8–10), whereas sulfonates remain ionized across a wide pH range.

Industrial and Pharmaceutical Relevance

  • Sulfonamides : Compounds like sulfathiazole sodium dominate in pharmaceuticals due to their antimicrobial efficacy, whereas thiolated benzoates are underexplored but promising in niche applications like antioxidant formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;2-sulfanylbenzoate
Reactant of Route 2
sodium;2-sulfanylbenzoate

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